2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate
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Overview
Description
2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzoylphenyl, propionoyl, chlorophenyl, benzyl, piperazinyl, ethoxy, and maleate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoylphenyl and propionoyl intermediates, followed by the introduction of the chlorophenyl and benzyl groups. The piperazinyl and ethoxy groups are then added through a series of nucleophilic substitution reactions. Finally, the maleate group is introduced via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzoylphenyl and propionoyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique molecular structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl maleate include:
- 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl butyrate
- 2-(3-Benzoylphenyl)propionoyl 2-(2-(4-((4-chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl acetate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76823-83-1 |
---|---|
Molecular Formula |
C41H41ClN2O7 |
Molecular Weight |
709.2 g/mol |
IUPAC Name |
4-O-[2-(3-benzoylphenyl)propanoyl] 1-O-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C41H41ClN2O7/c1-30(34-13-8-14-35(29-34)40(47)33-11-6-3-7-12-33)41(48)51-38(46)20-19-37(45)50-28-27-49-26-25-43-21-23-44(24-22-43)39(31-9-4-2-5-10-31)32-15-17-36(42)18-16-32/h2-20,29-30,39H,21-28H2,1H3/b20-19- |
InChI Key |
YCPBRLPCFYPPBB-VXPUYCOJSA-N |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(=O)/C=C\C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(=O)C=CC(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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